2-nitro-1H-pyrrole
Overview
Description
2-Nitro-1H-pyrrole is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure with a nitro group attached to the second carbon atom
Mechanism of Action
Target of Action
It has been characterized as a nucleophile in reactions, suggesting that it interacts with electrophilic targets .
Mode of Action
2-Nitro-1H-pyrrole participates in Hetero-Diels–Alder [4 + 2] cycloaddition reactions, where it acts as a nucleophile . In these reactions, it interacts with electrophiles like isoprene . The compound’s interaction with its targets results in changes at the molecular level, leading to the formation of new compounds .
Biochemical Pathways
Its involvement in hetero-diels–alder [4 + 2] cycloaddition reactions suggests that it may play a role in the synthesis of natural products and biologically active molecules .
Result of Action
The result of this compound’s action is the formation of new compounds through cycloaddition reactions . These reactions are important for the synthesis of natural products and biologically active molecules . .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the presence of a solvent in the reaction medium can modify the duration of a reaction . The more polar the solvent, the shorter the duration of the transformation, and consequently, the reaction is accelerated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-1H-pyrrole can be achieved through several methods. One common approach involves the nitration of pyrrole using a nitrating agent such as nitric acid in the presence of a catalyst. Another method includes the reaction of pyrrole with nitroalkenes under specific conditions to yield the desired nitro-substituted product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes, where pyrrole is treated with nitric acid or other nitrating agents under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, concentration, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Substitution: Halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino-substituted pyrroles, and various halogenated pyrrole compounds.
Scientific Research Applications
2-Nitro-1H-pyrrole has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is utilized in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: The parent compound without the nitro group.
2-Amino-1H-pyrrole: A derivative with an amino group instead of a nitro group.
2-Nitroindole: A similar compound with an indole structure instead of a pyrrole ring.
Uniqueness
2-Nitro-1H-pyrrole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
2-Nitro-1H-pyrrole (CHNO) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a nitro group at the 2-position of the pyrrole ring, which significantly influences its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.
This compound is characterized by its unique structure, which includes:
- Molecular Formula : CHNO
- Molecular Weight : 100.08 g/mol
- CAS Number : 97-20-9
The presence of the nitro group enhances its electrophilicity, making it a potential candidate for various biological interactions.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of this compound and its derivatives. For instance, research indicates that compounds with a pyrrole backbone exhibit significant activity against various bacterial strains. A study demonstrated that derivatives of pyrrole, including this compound, showed promising results against drug-resistant strains of Staphylococcus aureus and Escherichia coli .
Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation.
A notable study reported that this compound derivatives exhibited cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results indicated that the compound's cytotoxicity was dose-dependent.
Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
MCF-7 | 15 |
HT-29 | 12 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the generation of ROS, leading to oxidative stress in target cells.
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit enzymes such as tyrosinase, which plays a crucial role in melanin synthesis and has implications in skin disorders and cancer .
- Interaction with DNA : There is evidence suggesting that nitropyrroles can intercalate into DNA, potentially leading to mutagenic effects and apoptosis in cancer cells .
Study on Antimicrobial Efficacy
In a recent study published in Frontiers in Chemistry, researchers synthesized various pyrrole derivatives and evaluated their antimicrobial activity. Among these, this compound displayed notable efficacy against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development .
Study on Anticancer Properties
A comprehensive evaluation conducted by Lee et al. focused on the anticancer properties of pyrrole derivatives, including this compound. The study revealed that the compound effectively inhibited cell proliferation in multiple cancer cell lines through apoptosis induction .
Properties
IUPAC Name |
2-nitro-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-6(8)4-2-1-3-5-4/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBBGQKRYUTLMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207929 | |
Record name | 1H-Pyrrole, 2-nitro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5919-26-6 | |
Record name | Pyrrole, 2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005919266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitropyrrole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87241 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrole, 2-nitro- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30207929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Nitro-1H-pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.